![molecular formula C11H15N7 B2401965 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine CAS No. 118630-18-5](/img/structure/B2401965.png)
5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Tuberculostatic Activity
5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine has been explored in the field of tuberculosis treatment. Research on derivatives of this compound showed that they possess tuberculostatic activity, with minimum inhibiting concentrations within a specific range (Foks et al., 2004).
Anticancer Activities
Studies have synthesized various derivatives of this compound to enhance its biological activity and determine its anticancer activity. These derivatives exhibited moderate cytotoxic activity against prostate cancer cell lines, indicating potential for cancer treatment (Demirci & Demirbas, 2019).
Antimicrobial Activity
A range of derivatives containing 1,2,4-triazole have been synthesized, showing strong antimicrobial activity. The study performed a structure-activity relationship analysis of these compounds to better understand their antimicrobial effects (Krolenko et al., 2016).
Synthesis of Thiazolidinones
Thiazolidinone derivatives have been synthesized using a compound similar to 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine. These compounds have demonstrated antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
Pharmaceutical Patent Insights
The compound has been mentioned in patents, reflecting its potential utility in pharmaceutical applications. Such patents detail the use of derivatives for migraine treatment and other medical conditions (Habernickel, 2001).
Synthesis of Novel 1,2,4-Triazole Derivatives
Research has been conducted to synthesize new 1,2,4-triazole derivatives, starting from various ester ethoxycarbonylhydrazones and primary amines. These compounds were also screened for their antimicrobial activities, showing good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antihypertensive Agents
Some derivatives of 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine have been synthesized and screened for their potential as antihypertensive agents. These studies suggest their utility in managing hypertension (Meyer et al., 1989).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to show a wide range of biological and pharmaceutical activity .
Mode of Action
It is known that similar compounds can inhibit certain enzymes crucial for dna replication, thus inhibiting bacterial growth and causing cell death .
Biochemical Pathways
Similar compounds have been reported to affect the dna replication pathway by inhibiting key enzymes .
Pharmacokinetics
Similar compounds have been reported to have good pharmacokinetic properties .
Result of Action
Similar compounds have been reported to cause cell death by inhibiting bacterial growth .
Action Environment
Similar compounds have been reported to be stable under normal storage conditions .
properties
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7/c12-10-14-11(16-15-10)18-7-5-17(6-8-18)9-3-1-2-4-13-9/h1-4H,5-8H2,(H3,12,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTFDUPNDSPJFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NNC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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